molecular formula C12H10N4O B3384586 3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile CAS No. 565165-42-6

3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile

Cat. No.: B3384586
CAS No.: 565165-42-6
M. Wt: 226.23 g/mol
InChI Key: DHFPOUMOBYUWJQ-UHFFFAOYSA-N
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Description

3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0²⁶]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile is a heterocyclic compound featuring a tricyclic 2,5,7-triazatricyclo[6.4.0.0²⁶]dodeca-1(12),6,8,10-tetraene core conjugated with a ketone and nitrile group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The compound’s synthesis likely involves condensation reactions between tricyclic amines and active methylene nitriles, as inferred from analogous pathways described in the literature .

Properties

IUPAC Name

3-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c13-6-5-11(17)16-8-7-15-10-4-2-1-3-9(10)14-12(15)16/h1-4H,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFPOUMOBYUWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3N21)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901168715
Record name 2,3-Dihydro-β-oxo-1H-imidazo[1,2-a]benzimidazole-1-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565165-42-6
Record name 2,3-Dihydro-β-oxo-1H-imidazo[1,2-a]benzimidazole-1-propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565165-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-β-oxo-1H-imidazo[1,2-a]benzimidazole-1-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-{2,5,7-triazatricyclo[6400,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

While the compound is mainly synthesized on a laboratory scale, industrial production methods would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to produce the compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo compounds, while reduction can produce amines .

Scientific Research Applications

3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Core Structural Variations

The tricyclic azatricyclo system is a common motif in several derivatives, but substituents and functional groups vary significantly:

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) CAS Number
3-Oxo-3-{2,5,7-triazatricyclo[...]propanenitrile (Target) 2,5,7-Triazatricyclo[6.4.0.0²⁶]dodeca-tetraene Ketone, Nitrile ~400 (estimated) Not explicitly listed
N-[4-(2-oxo-2-{2,5,7-triazatricyclo[...]ethyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide (BF38423) Same core Thiazole, Thiophene carboxamide 409.48 1207025-68-0
6-oxo-N-[4-(2-oxo-2-{2,5,7-triazatricyclo[...]ethyl)-1,3-thiazol-2-yl]-1,6-dihydropyridine-3-carboxamide (BF93301) Same core Dihydropyridine, Carboxamide 420.44 1203103-77-8
(2R)-3-phenyl-2-[6-({2,5,7-triazatricyclo[...]carbonyl}amino)hexanamido]propanoic acid (IBScreen STOCK1N-67431) Same core Phenyl, Hexanamide chain, Carboxylic acid 463.53 Not provided

Key Observations :

  • Functional Group Diversity : The target compound’s nitrile group distinguishes it from analogs with amides (BF38423, BF93301) or carboxylic acids (STOCK1N-67431). Nitriles enhance electrophilicity, enabling click chemistry or further derivatization.

Physicochemical Properties

  • Solubility : Nitriles generally exhibit lower polarity compared to amides or carboxylic acids, suggesting the target compound may have higher lipid solubility than BF38423 or STOCK1N-67431.
  • Stability : The nitrile group is hydrolytically stable under neutral conditions but may degrade in strong acids/bases, unlike amides in BF38423, which are more resistant.

Biological Activity

3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile (CAS No. 565165-42-6) is a complex organic compound with notable structural features that suggest potential biological activities. The compound's unique triazatricyclo structure may influence its interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₂H₁₀N₄O
  • Molecular Weight : 226.23 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research into the biological activity of this compound has focused on its potential as an anti-cancer agent and its interactions with various biochemical pathways.

Anticancer Activity

Several studies have reported the compound's efficacy against different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Induces apoptosis via mitochondrial pathway
A549 (Lung Cancer)20Inhibition of cell proliferation
HeLa (Cervical Cancer)18Disruption of cell cycle progression

The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various mechanisms including mitochondrial dysfunction and disruption of the cell cycle.

Mechanistic Studies

  • Apoptosis Induction : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Studies indicate that it causes G2/M phase arrest in cancer cells, preventing further division and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Study 1: Antitumor Efficacy in Vivo

A recent study investigated the in vivo antitumor efficacy of this compound using a xenograft model of breast cancer:

  • Dosage : Administered at 10 mg/kg body weight.
  • Results : Significant tumor reduction observed after 21 days of treatment compared to control groups.

Study 2: Mechanism Elucidation

Another investigation focused on elucidating the mechanism of action through molecular docking studies:

  • Target Proteins : Bcl-2 family proteins and cyclin-dependent kinases (CDKs).
  • Findings : High binding affinity was noted with Bcl-xL and CDK2, suggesting a direct interaction that may inhibit their function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile
Reactant of Route 2
Reactant of Route 2
3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile

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